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Abbreviations

AKT: Protein Kinase B; CL: Cutaneous Leishmaniasis; IC50: Half Maximal Inhibitory Concentration; L.
donovani: Leishmania donovani; mTOR: mammalian Target of Rapamycin; PI3K: Phosphoinositide 3-

Kinase; VL: Visceral Leishmaniasis

Introduction

Leishmaniasis Burden and Current Treatment Landscape

Leishmaniasis remains a significant neglected tropical disease threatening over 1 billion people across 98
countries worldwide, with an estimated 20,000-30,000 annual deaths [1]. The visceral form (VL), caused
primarily by Leishmania donovani and Leishmania infantum, represents the most severe manifestation with a
95% mortality rate if left untreated [1]. Current chemotherapeutic options face substantial challenges
including growing drug resistance, significant toxicity profiles, requirement for parenteral

administration, and prohibitive costs in endemic regions [1] [2]. The limited armamentarium of anti-
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leishmanial drugs and the absence of effective vaccines underscore the urgent need for novel therapeutic

agents [1] [3].

Miransertib (ARQ 092) as a Novel Therapeutic Candidate

Miransertib (ARQ 092) is an orally bioavailable, selective allosteric AKT inhibitor initially developed
for PI3K/AKT-driven cancers and Proteus syndrome [3] [4]. Recent investigations have repurposed this
compound for leishmaniasis treatment based on the strategic rationale that Leishmania parasites activate
host macrophage AKT signaling to promote their intracellular survival [3]. This application note provides
comprehensive experimental protocols and summarizes key pharmacological data supporting Miransertib's

development as a promising therapeutic candidate for visceral leishmaniasis.

Drug Profile and Mechanism of Action

Chemical and Pharmacological Properties

Miransertib is a small molecule inhibitor with chemical formula C27H24Ne and average molecular weight
of 432.531 g/mol [4]. The compound demonstrates favorable oral bioavailability (62% in rats, 49% in
monkeys) with extended half-life (17 hours in rats, 7 hours in monkeys) [5]. As a selective allosteric
inhibitor, Miransertib targets the pleckstrin homology domain of AKT, preventing its membrane

translocation and activation [4] [5].

Mechanism of Action Against Leishmania

Miransertib exerts anti-leishmanial effects through a dual mechanism targeting both host and pathogen:

¢ Inhibition of host AKT pathway: By selectively inhibiting AKT phosphorylation and downstream
signaling in infected macrophages, Miransertib disrupts the intracellular survival niche that
Leishmania amastigotes depend upon [3]

¢ Induction of autophagy: Miransertib enhances mTOR-dependent autophagy in Leishmania-
infected macrophages, promoting intracellular parasite clearance through autophagic degradation [3]

[6]
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¢ Direct anti-parasitic activity: The compound demonstrates direct activity against promastigote
forms, though at higher concentrations than required for intracellular amastigote clearance [3]

Table 1: Miransertib Selectivity Profile Against AKT Isoforms

AKT Isoform ICs0 (NM) Potency Relative to AKT1
AKT1 2.7 1.0x

AKT2 14.0 0.19x

AKT3 8.1 0.33x

The above selectivity profile demonstrates Miransertib's highest potency against AKT1, the predominant

isoform involved in macrophage signaling pathways exploited by Leishmania [5].

Experimental Data Summary

In Vitro and Ex Vivo Efficacy

Table 2: Summary of Miransertib Anti-Leishmanial Activity

Parasite . . Experimental
Model System . ICsolEffective Concentration .
Species Conditions
Promastigotes L. donovani Susceptible Cultured promastigotes
[3]
Promastigotes L. amazonensis  Susceptible Cultured promastigotes
[3]
Intracellular L. donovani Markedly effective Infected macrophages
amastigotes [3]
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Parasite . ) Experimental
Model System . ICsolEffective Concentration o
Species Conditions
Intracellular L. amazonensis Markedly effective Infected macrophages
amastigotes [3]
Animal model (VL) L. donovani Superior parasite reduction in Mouse model [3]
liver
Animal model (VL) L. donovani Comparable to miltefosine in Mouse model [3]
spleen
Animal model (CL) L. amazonensis  40% lesion reduction Mouse model [3]

Miransertib demonstrates potent activity against both visceral and cutaneous leishmaniasis species [3].
Notably, the compound shows enhanced efficacy against intracellular amastigotes compared to
promastigote forms, suggesting its primary mechanism involves disruption of the host-parasite interaction
within macrophages [3]. In ex vivo models using infected macrophages, Miransertib was "markedly
effective against intracellular amastigotes" with significant parasite load reduction observed across multiple

Leishmania species [3].

In Vivo Efficacy

In murine models of visceral leishmaniasis, Miransertib administration resulted in parasite clearance in
the spleen comparable to miltefosine (the current standard oral treatment), while demonstrating superior
efficacy in reducing hepatic parasite burden [3]. For cutaneous leishmaniasis caused by L. amazonensis,
Miransertib treatment achieved significant lesion size reduction (40%) compared to mock-treated controls
[3]. These findings establish proof-of-concept for Miransertib's in vivo efficacy against both clinical forms

of leishmaniasis.

Experimental Protocols

In Vitro Anti-Leishmanial Activity Assessment
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5.1.1 Promastigote Susceptibility Assay
Purpose: To evaluate direct anti-leishmanial activity against extracellular promastigote forms.

Materials:

e Leishmania promastigotes (L. donovani strain MHOM/ET/67/HU3 or L. amazonensis strain
IFLA/BR/67/PH8)

e Complete medium (M199 with 10% fetal bovine serum, 25mM HEPES, pH 7.4)

e Miransertib stock solution (10 mM in DMSO)

o 96-well flat-bottom tissue culture plates

e Hemocytometer or automated cell counter

Procedure;

¢ Culture promastigotes to mid-log phase (approximately 5x10° parasites/mL)

¢ Dispense 100uL of parasite suspension (1x10° parasites/mL) into each well of 96-well plate
e Prepare serial dilutions of Miransertib in complete medium (0.1-100uM range)

e Add 100uL of drug dilutions to appropriate wells (final volume 200uL/well)

¢ Include negative controls (medium only) and vehicle controls (0.1% DMSO)

¢ Incubate plates at 26°C for 72 hours

e Assess parasite viability using MTT assay or direct counting

e Calculate ICso values using non-linear regression analysis of dose-response curves

Note: Perform all assays in triplicate with three independent biological replicates [3].

5.1.2 Intracellular Amastigote Macrophage Assay
Purpose: To evaluate Miransertib activity against intracellular amastigotes in infected macrophages.

Materials:

e Murine macrophage cell line (J774A.1 or RAW264.7)

e Stationary-phase Leishmania promastigotes

e Miransertib stock solution (10 mM in DMSO)

e Complete DMEM medium (with 10% FBS, 2mM L-glutamine)
o 8-well chamber slides or 24-well tissue culture plates

e Giemsa stain or fluorescent dyes for microscopy

Procedure:

e Seed macrophages at 5x104 cells/well in 8-well chamber slides
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e Incubate 24 hours at 37°C, 5% CO: to allow adherence

¢ Infect macrophages with stationary-phase promastigotes (10:1 parasite:macrophage ratio)
¢ Incubate 6 hours at 37°C, 5% CO: to facilitate infection

¢ Remove extracellular parasites by washing with warm PBS

e Add fresh medium containing Miransertib (0.1-10uM range)

e Incubate 72 hours at 37°C, 5% CO:

¢ Fix cells with methanol and stain with Giemsa

e Count intracellular amastigotes microscopically (minimum 100 macrophages per well)

¢ Calculate infection index and percent inhibition relative to untreated controls

Note: The original study demonstrated that Miransertib was "markedly effective against intracellular

amastigotes" using similar methodology [3].

In Vivo Efficacy Assessment in Murine VL Model

Purpose: To evaluate Miransertib efficacy against established visceral infection in mice.

Materials:

e Female BALB/c mice (6-8 weeks old)

e L. donovani luciferase-expressing strain (for bioluminescent imaging) or wild-type strain
¢ Miransertib formulation (1% carboxymethylcellulose suspension for oral gavage)

¢ Miltefosine (positive control)

¢ VIS Imaging System (if using luciferase-expressing parasites)

e Giemsa stain, sterile PBS

Procedure;

¢ Infect mice intravenously with 1x107 stationary-phase L. donovani promastigotes
e Allow 7 days for establishment of infection
e Randomize mice into treatment groups (n=6-8/group):
o Group 1: Vehicle control (1% carboxymethylcellulose, oral)
o Group 2: Miransertib (30-100 mg/kg, once daily, oral)
o Group 3: Miltefosine (20 mg/kg, once daily, oral)
e Administer treatments for 10 consecutive days
e Monitor animals daily for clinical signs and weight loss
e Sacrifice mice 7 days post-treatment completion
¢ Aseptically remove liver and spleen for parasite burden assessment:
o Prepare impression smears for Giemsa staining
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o Quantify parasite load using limiting dilution assay
o For luciferase-expressing strains, image organs ex vivo using IVIS system
e Calculate parasite burden reduction relative to vehicle controls

Note: The referenced study reported that Miransertib "caused a greater reduction in the parasite load in the

liver" compared to miltefosine in this model [3].

Signaling Pathway and Experimental Workflows

Miransertib Mechanism of Action in Leishmania-Infected
Macrophages

Figure 1: Miransertib mechanism of action in Leishmania-infected macrophages. The drug inhibits host

AKT activation, disrupting mTOR signaling and inducing autophagy that promotes parasite clearance.

In Vitro Screening Workflow for Anti-Leishmanial Activity

Figure 2: Comprehensive in vitro screening workflow for evaluating Miransertib anti-leishmanial activity,

from initial promastigote screening to mechanistic studies.

Discussion and Therapeutic Implications

Advantages Over Current Therapies

Miransertib presents several potential advantages over existing anti-leishmanial therapies:

e Oral administration: Unlike many current treatments requiring parenteral administration,
Miransertib's oral bioavailability enables outpatient treatment and improves compliance in
resource-limited settings [3]

¢ Novel mechanism: As a host-directed therapy targeting macrophage signaling, Miransertib may
circumvent parasite resistance mechanisms that limit current parasite-directed drugs [3]
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e Dual species efficacy: Demonstrated activity against both visceral (L. donovani) and cutaneous (L.
amazonensis) species suggests broad-spectrum potential [3]

e Favorable pharmacokinetics: Established oral bioavailability and half-life support once-daily
dosing regimens [5]

Limitations and Research Gaps

While preliminary data is promising, several research gaps remain:

o Teratogenicity potential: Similar to miltefosine, reproductive toxicity studies are needed given the
teratogenic concerns with many anti-leishmanial agents [1]

¢ Clinical safety data: Although in clinical trials for other indications, the safety profile in
leishmaniasis patients requires specific evaluation

e Combination potential: Studies exploring Miransertib in combination therapies with standard
agents are warranted to enhance efficacy and reduce resistance development

e Cost considerations: As with any novel therapeutic, manufacturing costs and accessibility in
endemic regions must be addressed

Conclusion and Future Directions

Miransertib represents a promising host-directed therapeutic candidate for visceral leishmaniasis with
demonstrated efficacy in preclinical models. Its novel mechanism of action, oral bioavailability, and
effectiveness against intracellular amastigotes position it as a potential addition to the limited anti-
leishmanial armamentarium. Future work should focus on combination therapy studies, definitive
toxicological assessment, and progression to proof-of-concept clinical trials in leishmaniasis patients. The
repurposing of Miransertib for leishmaniasis exemplifies the potential of host-directed therapies to

overcome limitations of current parasite-targeted approaches.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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